molecular formula C7H12O4 B1293628 Diethyl 2-phenethylmalonate CAS No. 6628-68-8

Diethyl 2-phenethylmalonate

Cat. No.: B1293628
CAS No.: 6628-68-8
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Diethyl 2-phenethylmalonate is an organic compound with the molecular formula C15H20O4. It is a diester of malonic acid and is characterized by the presence of a phenylethyl group attached to the malonate core. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-phenylethylmalonate typically involves the following steps:

Industrial Production Methods

The industrial production of diethyl 2-phenylethylmalonate follows similar steps but is optimized for large-scale production. The process involves careful control of reaction conditions, such as temperature and pH, to maximize yield and minimize waste. The use of efficient catalysts and purification techniques ensures high product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-phenethylmalonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Diethyl 2-phenethylmalonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly barbiturates and anticonvulsants.

    Industry: This compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of diethyl 2-phenylethylmalonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with receptors and enzymes, modulating various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phenylmalonate: Similar in structure but lacks the phenylethyl group.

    Diethyl malonate: A simpler ester of malonic acid without any aromatic substituents.

    Ethyl phenylacetate: Contains a phenyl group but lacks the malonate core.

Uniqueness

Diethyl 2-phenethylmalonate is unique due to the presence of both the phenylethyl group and the malonate core. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications .

Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
Record name Diethyl propanedioate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
Record name Diethyl malonate
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
Record name Diethyl malonate
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Melting Point

-50 °C
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)C(CCc1ccccc1)C(=O)OCC

Synthesis routes and methods II

Procedure details

A solution of diethyl malonate (6.07 ml, 40 mmol) in dimethyl formamide (60 ml) at 0° C. was treated portionwise with sodium hydride (1.6 g, 40 mmol, 60% dispersion in oil) and stirred for 0.25 h. 2-Phenylethyl bromide (5.48 ml, 40 mmol) in dimethylformarnmide (30 ml) was added dropwise. The mixture was warmed to room temperature and stirred for 1 h. The mixture was diluted with diethyl ether (300 ml), washed with water (4×200 ml), saturated brine (100 ml), dried (MgSO4) and evaporated. Flash chromatography on silica, eluting with 1% ethyl acetate in hexane, gave the title compound as a colourless oil (7.55 g, 71%); νmax (CH2Cl2), 1726 cm-1 ;
Quantity
6.07 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.48 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
71%

Synthesis routes and methods III

Procedure details

45 g of diethyl malonate and 30 g of phenethyl bromide were mixed and added dropwise, cooling in ice, to a solution of sodium ethylate prepared from 6.5 g of sodium and 130 ml of absolute ethanol. The mixture was then boiled under reflux for 6 hours and allowed to cool down overnight. The major part of the ethanol was removed in vacuo, the residue was taken up in water, extracted with ether, this was dried over Na2SO4, evaporated and distilled.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Diethyl phenethylmalonate

Synthesis routes and methods IV

Procedure details

123.4 g of potassium tert-butoxide were added in portions, at a temperature of 15° C., to a solution of 160.1 g of diethyl malonate in one litre of dimethylformamide. The reaction mixture was stirred for 30 minutes and a solution of 207.7 g of phenethyl bromide in 200 ml of dimethylformamide was then added dropwise at room temperature. The reaction mixture was subsequently heated at 60° C. for one hour and then allowed to cool down once again. The dimethylformamide was evaporated off under reduced pressure and the remaining residue was taken up in a mixture of methyl tert-butyl ether and water. The organic phase was separated, washed with water, dried over sodium sulfate and evaporated. The crude product, which remained as an oily residue, was purified by distillation under reduced pressure. 202.5 g of ethyl 2-ethoxycarbonyl-4-phenylbutanoate were obtained, b.p.1.5 =148°-153° C.
Quantity
123.4 g
Type
reactant
Reaction Step One
Quantity
160.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
207.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
ethyl 2-ethoxycarbonyl-4-phenylbutanoate

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-phenethylmalonate
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Diethyl 2-phenethylmalonate
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Diethyl 2-phenethylmalonate
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Diethyl 2-phenethylmalonate
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Diethyl 2-phenethylmalonate
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Diethyl 2-phenethylmalonate

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